(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid
Description
(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid is a chiral propanoic acid derivative featuring a methyl group at the second carbon (R-configuration) and a 2-(trifluoromethyl)phenyl substituent at the third position. The trifluoromethyl (CF₃) group is a strong electron-withdrawing moiety, while the methyl group introduces steric effects that influence conformational stability.
Properties
IUPAC Name |
(2R)-2-methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(10(15)16)6-8-4-2-3-5-9(8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQRELYOATWFIH-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light . Another approach utilizes trifluoromethyl sulfonyl chloride (CF3SO2Cl) in the presence of a base like triethylamine (TEA) to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of (2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid often employs continuous flow reactors to ensure efficient and scalable synthesis. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of (2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propanoic Acid and Analogs
Key Observations
Amino group derivatives (e.g., and ) exhibit higher polarity, which may enhance solubility but reduce membrane permeability .
Stereochemical Influence: The 2R configuration in the target compound contrasts with the 2R,3R diastereomer in , where additional hydroxyl and Boc-amino groups create distinct hydrogen-bonding capabilities and pharmacological profiles .
Functional Group Modifications: Hydroxyl and Boc-protected amino groups () introduce hydrogen-bond donors/acceptors, likely affecting target binding affinity in enzyme inhibition . Trifluoromethoxy (OCF₃) analogs () share electronic properties with CF₃ but may exhibit different metabolic pathways due to the oxygen atom .
Biological Activity
(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid, often referred to as a trifluoromethylated compound, has garnered attention for its unique biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its chemical behavior and biological interactions. The presence of the trifluoromethyl group enhances the compound's lipophilicity, allowing for better membrane permeability and interaction with various biological targets.
The mechanism of action involves the interaction of (2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid with specific enzymes and receptors. The trifluoromethyl group contributes to increased binding affinity due to its electron-withdrawing properties, making the compound effective in modulating enzyme activity and receptor interactions. For example, it has been studied for its inhibitory effects on Dipeptidyl Peptidase IV (DPP-4), an important target in the treatment of type 2 diabetes mellitus (T2DM) .
Biological Studies and Findings
- DPP-4 Inhibition : Research indicates that compounds with trifluoromethyl groups exhibit enhanced inhibitory activity against DPP-4 compared to their non-fluorinated counterparts. This is crucial for improving glucose metabolism and managing diabetes .
- Anticancer Activity : The compound has shown potential in preclinical studies for anticancer applications. It enhances the efficacy of existing chemotherapeutics when used in combination therapies .
- Anti-inflammatory Effects : Preliminary studies suggest that (2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid may possess anti-inflammatory properties, making it a candidate for further investigation in chronic inflammatory conditions such as rheumatoid arthritis .
Synthesis Methods
The synthesis of (2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid typically involves radical trifluoromethylation techniques. Common methods include:
- Trifluoromethylation using CF3I : This process utilizes trifluoromethyl iodide in the presence of radical initiators under UV light to introduce the trifluoromethyl group effectively.
- Continuous Flow Reactors : Industrial production often employs continuous flow reactors for improved yield and purity, allowing for precise control over reaction conditions .
Structure-Activity Relationship (SAR)
The inclusion of the trifluoromethyl group significantly alters the compound's biological activity. SAR studies demonstrate that modifications to the phenyl ring or variations in the alkyl chain can lead to substantial changes in potency against specific biological targets.
Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (2R)-2-Methyl-3-phenylpropanoic acid | Lacks trifluoromethyl group | Lower DPP-4 inhibition |
| (2R)-2-Methyl-3-[2-(difluoromethyl)phenyl]propanoic acid | Contains difluoromethyl group | Moderate biological activity |
| (2R)-2-Methyl-3-[2-(fluoromethyl)phenyl]propanoic acid | Single fluoromethyl group | Reduced lipophilicity |
Case Studies
- Diabetes Management : Clinical trials involving similar trifluoromethylated compounds have shown promising results in lowering blood glucose levels in T2DM patients, supporting further exploration of (2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid as a potential therapeutic agent .
- Cancer Therapy : In vitro studies have indicated that this compound can enhance the cytotoxic effects of established chemotherapeutics, suggesting a role in combination therapy regimens for cancer treatment .
Q & A
Q. What are the key considerations for synthesizing (2R)-2-methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid with high enantiomeric purity?
- Methodological Answer : Synthesis requires multi-step strategies to preserve stereochemical integrity. A common approach involves:
Chiral Pool Utilization : Starting with (R)-configured precursors (e.g., chiral amino acids or alcohols) to avoid racemization .
Protection-Deprotection : Protecting the carboxylic acid group during reactions to prevent undesired side reactions (e.g., using tert-butyl esters) .
Suzuki Coupling : Introducing the 2-(trifluoromethyl)phenyl group via palladium-catalyzed cross-coupling, ensuring regioselectivity .
Purification : Employing chiral HPLC or recrystallization with chiral resolving agents to isolate the (2R)-enantiomer .
Critical Challenge: Fluorine’s electronegativity may destabilize intermediates, necessitating inert conditions (argon atmosphere) .
Q. How do the stereochemistry and trifluoromethyl group influence the compound’s physicochemical properties?
- Methodological Answer :
- Stereochemistry : The (2R)-configuration affects intermolecular interactions (e.g., hydrogen bonding) and crystallinity. Compare with (2S)-isomers via X-ray diffraction or circular dichroism .
- Trifluoromethyl Group : Enhances lipophilicity (logP ↑ by ~0.5–1.0) and metabolic stability. Use computational tools (e.g., COSMO-RS) to predict solubility and partition coefficients .
- Table 1 : Key Properties vs. Analogues
| Compound | logP | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|
| (2R)-Target Compound | 3.2 | 145–148 | 0.8 (Water) |
| (2S)-Isomer | 3.1 | 138–141 | 1.2 (Water) |
| Non-fluorinated Analog | 2.5 | 120–123 | 5.6 (Water) |
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- LCMS/HPLC : Confirm molecular weight (e.g., m/z 232.20 [M+H]+) and purity (>98%) using reverse-phase C18 columns (retention time: ~1.3–1.4 min under SMD-TFA05 conditions) .
- NMR : Assign stereochemistry via NOESY (nuclear Overhauser effect) and -NMR to verify trifluoromethyl position .
- X-ray Crystallography : Resolve absolute configuration for patent or publication .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Assay Variability : Standardize enzyme inhibition assays (e.g., IDO1/IDO2 targets ) using recombinant proteins and control inhibitors.
- Cellular Uptake : Measure intracellular concentrations via LCMS to correlate in vitro vs. in vivo efficacy .
- Metabolite Interference : Identify metabolites (e.g., hydroxylated derivatives) using high-resolution mass spectrometry (HRMS) .
Example: If IC50 values vary across studies, validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies optimize the compound’s synthetic route for scalability without compromising enantiopurity?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Replace stoichiometric chiral auxiliaries with organocatalysts (e.g., proline derivatives) to reduce cost .
- Flow Chemistry : Enhance yield in trifluoromethylation steps via continuous reactors, minimizing byproducts .
- Quality Control : Implement in-line PAT (Process Analytical Technology) to monitor enantiomeric excess (ee) in real time .
Case Study: A scaled-up route achieved 85% yield and 99% ee by optimizing Pd(OAc)₂ loading (0.5 mol%) in cross-coupling .
Q. How does the compound interact with biological targets at the molecular level?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding to enzymes (e.g., cyclooxygenase-2) .
- Mutagenesis : Validate predicted interactions (e.g., hydrogen bonds with Arg120) via site-directed mutagenesis and activity assays .
- Thermodynamic Profiling : Measure ΔG of binding via ITC (Isothermal Titration Calorimetry) to assess trifluoromethyl’s role in enthalpy-entropy compensation .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others show no effect?
- Methodological Answer :
- Model Specificity : Test in multiple inflammation models (e.g., murine LPS vs. carrageenan-induced edema) .
- Dose Dependency : Perform pharmacokinetic profiling to establish effective plasma concentrations (Cmax > 10 µM for COX inhibition) .
- Off-Target Effects : Screen against 100+ kinases/phosphatases to identify non-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
